3-(Trifluoromethyl)oxetan-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMANELZPPUNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403676-72-1 | |
| Record name | 3-(trifluoromethyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 3-(Trifluoromethyl)oxetan-3-ol, a valuable building block in modern medicinal chemistry. As a Senior Application Scientist, my aim is to synthesize a robust understanding of this compound's characteristics, moving beyond simple data points to explain the underlying chemical principles and their practical implications in a laboratory and drug discovery context.
Introduction: The Strategic Importance of this compound in Drug Design
This compound has emerged as a key intermediate in pharmaceutical synthesis, prized for its unique combination of a strained oxetane ring, a tertiary alcohol, and a trifluoromethyl group.[1] This trifecta of functionalities imparts desirable pharmacokinetic properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved permeability across the blood-brain barrier.[1][2] Its incorporation is a strategic choice in the design of novel therapeutics, particularly for central nervous system disorders and antiviral agents.[1] Understanding the fundamental physical properties of this compound is therefore paramount for its effective handling, reaction optimization, and the rational design of new chemical entities.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is the bedrock of its application in synthesis and drug development. The following table summarizes the key physicochemical data for this compound. It is critical to note that while experimentally determined values are the gold standard, some of the data currently available for this compound are predicted values. These predictions, derived from computational models, offer valuable estimations but should be used with the understanding that they may differ from empirical measurements.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source | Notes |
| Molecular Formula | C₄H₅F₃O₂ | [1] | - |
| Molecular Weight | 142.08 g/mol | [1] | - |
| CAS Number | 1403676-72-1 | [1] | - |
| Physical State | White to off-white solid | [3] | At room temperature. |
| Boiling Point | 182.5 ± 35.0 °C (Predicted) | [3] | The high boiling point is attributed to the polar alcohol and trifluoromethyl groups, which increase intermolecular forces. |
| Melting Point | Not available | - | Experimental determination is recommended for this solid compound. |
| Density | 1.569 ± 0.06 g/cm³ (Predicted) | [3] | The high density is a result of the heavy fluorine atoms. |
| Solubility | Acetonitrile (Slightly), Chloroform (Sparingly) | [3] | The polar oxetane and alcohol groups contribute to solubility in polar organic solvents. |
| pKa | 10.97 ± 0.20 (Predicted) | [3] | The electron-withdrawing trifluoromethyl group increases the acidity of the tertiary alcohol compared to a non-fluorinated analog. |
Causality Behind the Properties: A Deeper Dive
The physical properties of this compound are a direct consequence of its unique molecular architecture.
-
The Trifluoromethyl Group's Influence : The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly impacts the molecule's properties. It increases the acidity of the tertiary alcohol, as reflected in the predicted pKa of 10.97 ± 0.20, making it a stronger proton donor than a typical tertiary alcohol.[3] This increased acidity can influence its reactivity and interactions with biological targets. Furthermore, the high electronegativity and mass of the fluorine atoms contribute to the compound's predicted high density.[3]
-
The Oxetane Ring and Polarity : The four-membered oxetane ring is a strained cyclic ether. This ring strain can be a driving force in certain chemical reactions. The presence of two oxygen atoms (one in the ring and one in the hydroxyl group) makes the molecule polar, contributing to its slight solubility in polar organic solvents like acetonitrile.[3]
-
Intermolecular Forces : The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that contributes to its solid state at room temperature and its relatively high predicted boiling point.[3]
Experimental Protocols for Property Determination
To ensure the highest level of scientific integrity, the following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental property for the identification and purity assessment of a solid compound. A sharp melting range typically indicates high purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (a preliminary rapid determination can be useful). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.
-
Validation: Repeat the measurement at least twice to ensure reproducibility.
Diagram 1: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Boiling Point Determination (for comparative compounds)
Rationale: While this compound is a solid, understanding the boiling point determination of related liquid oxetanes provides valuable context. The boiling point is a key indicator of volatility and is dependent on intermolecular forces.
Protocol (Thiele Tube Method):
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube upon cooling.
-
Validation: Allow the liquid to cool slightly and then reheat to confirm the boiling point.
Diagram 2: Boiling Point Determination Workflow
Caption: Workflow for Thiele tube boiling point determination.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the oxetane ring protons and the hydroxyl proton. The chemical shifts will be influenced by the electronegative oxygen atoms and the trifluoromethyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
FT-IR Spectroscopy
The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region. The C-O stretching of the ether in the oxetane ring will likely appear around 950-1100 cm⁻¹.
Synthesis and Handling
A reported synthesis of trifluoromethyl oxetanes involves a Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones, which is noted for proceeding under mild conditions with a broad substrate scope.[4][5]
Handling Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area.
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its ability to confer advantageous properties to drug candidates.[1] While some of its physical properties have been predicted, this guide highlights the critical need for experimental determination to provide a solid foundation for its application. The provided protocols offer a pathway to obtaining this crucial data, ensuring the scientific rigor required in research and development.
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Introduction: The Significance of 3-(Trifluoromethyl)oxetan-3-ol in Modern Drug Discovery
An In-Depth Technical Guide to the Safe Handling and Storage of 3-(Trifluoromethyl)oxetan-3-ol
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential safety protocols for this compound. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and practical utility in a laboratory setting.
This compound is a key building block in contemporary pharmaceutical and agrochemical research. Its unique structural motif, featuring a strained oxetane ring coupled with a trifluoromethyl group and a tertiary alcohol, imparts desirable properties to lead compounds. These include enhanced metabolic stability, increased lipophilicity, and improved permeability across the blood-brain barrier, making it a valuable intermediate in the synthesis of novel therapeutics, particularly for central nervous system disorders and antiviral agents.[1] Given its increasing prevalence in research and development, a thorough understanding of its safe handling and storage is paramount.
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[2][3][4][5]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[2][3][4][5]
-
Causes serious eye damage/irritation (Serious eye damage/eye irritation - Category 1/2).[2][3][4][5]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[2][3][4][5]
The trifluoromethyl group can enhance the acidity of the tertiary alcohol, and the strained oxetane ring can be susceptible to ring-opening reactions, particularly in the presence of strong acids or bases. Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅F₃O₂ | [1] |
| Molecular Weight | 142.08 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [4][6] |
| Storage Temperature | Room temperature or refrigerated (0-8°C) | [1][6] |
Safe Handling Protocols
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following protocols are recommended:
Engineering Controls
All handling of this compound should be conducted in a well-ventilated area.[2][7] A certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols. An emergency safety shower and eyewash station must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that all skin is covered.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring the liquid, use a well-calibrated pipette or a syringe. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][7] Decontaminate all work surfaces and equipment.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated gloves, in a properly labeled hazardous waste container.[3]
Safe Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
Temperature: While some suppliers suggest room temperature storage, refrigeration (0-8°C) is also recommended and may be preferable for long-term stability.[1][6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] These substances can potentially catalyze the ring-opening of the oxetane or react with the alcohol functionality.
-
Container: The original supplier container is ideal. Ensure the container is properly labeled.
Emergency Procedures
In the event of an emergency, follow these procedures:
Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8]
References
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- 3 - SAFETY D
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
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National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem Compound Database. Retrieved from [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). A practical, large-scale synthesis of 3-substituted oxetanes.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
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A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)oxetan-3-ol
This document provides a comprehensive technical overview of the safety protocols and handling requirements for 3-(Trifluoromethyl)oxetan-3-ol (CAS No. 1403676-72-1). As a valued building block in modern medicinal chemistry, its unique structure offers significant advantages in drug design. The incorporation of a trifluoromethyl group and a tertiary alcohol on a strained oxetane ring can enhance metabolic stability, lipophilicity, and permeability across the blood-brain barrier[1]. These properties make it a key intermediate in the synthesis of novel therapeutics, particularly for central nervous system disorders and antiviral agents[1].
However, the same structural features that impart desirable pharmacokinetic properties also necessitate a rigorous and informed approach to safety. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary data to establish safe laboratory practices, mitigate risks, and respond effectively to emergencies. The information herein is synthesized from available safety data sheets, regulatory information, and chemical databases to ensure a trustworthy and authoritative resource.
Hazard Identification and GHS Classification
While a specific, comprehensive safety data sheet for this compound is not widely available, data from the parent compound, Oxetan-3-ol, and related fluorinated molecules provide a strong basis for hazard assessment. The trifluoromethyl group can alter reactivity and toxicological profiles, generally requiring a more cautious approach. The following classification is based on aggregated data for structurally similar compounds and should be considered the minimum standard for handling.[2][3][4]
| GHS Classification Element | Description |
| Signal Word | Danger |
| Pictograms | |
| Hazard Statements | H302: Harmful if swallowed.[2][4] H315: Causes skin irritation.[2][4][5] H318/H319: Causes serious eye damage / Causes serious eye irritation.[2][4][5] H335: May cause respiratory irritation.[2][4][5] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280[3][6] Response: P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P319, P332+P317, P362+P364[3][6] Storage: P403+P233, P405[3][6] Disposal: P501[3][6] |
Physicochemical Properties
Understanding the physical properties of a compound is foundational to its safe handling. For instance, its liquid state and density inform spill control procedures, while its boiling point can influence decisions regarding distillation or high-temperature reactions.
| Property | Value | Source |
| Molecular Formula | C₄H₅F₃O₂ | [1] |
| Molecular Weight | 142.08 g/mol | [1] |
| CAS Number | 1403676-72-1 | [1] |
| Appearance | Clear, Colorless to Yellow Liquid | [6] |
| Boiling Point | 153 °C @ 760 mmHg (for Oxetan-3-ol) | [6] |
| Flash Point | 77 °C / 170.6 °F (for Oxetan-3-ol) | [6] |
| Density | 1.125 g/mL (for Oxetan-3-ol) | [6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential in a laboratory setting. The "Hierarchy of Controls" is a system that prioritizes safety strategies from most to least effective. The primary goal is to eliminate or reduce hazards at their source through engineering solutions before relying on administrative procedures or personal protective equipment.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls: The First Line of Defense The causality behind prioritizing engineering controls is that they are designed to remove the hazard at the source, an inherently more reliable method than relying on human behavior.
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to mitigate the risk of respiratory irritation from vapors.[2]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Their immediate availability is critical for emergency decontamination following skin or eye contact.[2][7]
Personal Protective Equipment (PPE): The Essential Barrier PPE is used when engineering controls cannot completely eliminate exposure. The choice of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a significant risk of splashes.[8]
-
Skin Protection:
-
Gloves: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[2]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
-
Respiratory Protection: If work must be performed outside of a fume hood, or if a risk assessment indicates potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge is required.[2][3]
Protocols for Safe Handling and Storage
Adherence to standardized protocols is a self-validating system for safety, ensuring that risks are consistently managed.
Safe Handling Protocol
-
Preparation: Before starting, ensure all necessary engineering controls are active and required PPE is donned. Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Aliquotting and Transfer: Conduct all transfers within a chemical fume hood. Avoid generating mists or vapors.[2]
-
Compatibility: Keep away from heat, sparks, and open flames.[6] Avoid contact with incompatible materials.[9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][10] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][8]
-
Contamination: Remove and wash contaminated clothing before reuse.[2] Do not allow clothing wet with the material to remain in contact with skin.[11]
Storage Protocol
-
Container: Keep the container tightly sealed to prevent the release of vapors.[2][3][6]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2][11]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6]
-
Security: The storage area should be secure, and the compound may need to be stored locked up as per precautionary statements.[3][6]
Emergency Procedures
A clear, well-rehearsed emergency plan is crucial. The following diagram and protocols outline the immediate actions required for different types of exposure.
Caption: Immediate first aid response for various exposure routes.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete rinsing.[2] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention, preferably from an ophthalmologist.[5]
-
Ingestion: If the person is conscious, wash out their mouth with water.[2] Do not induce vomiting.[3][12] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[2][12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][6]
-
Specific Hazards: The compound is combustible.[6] Under fire conditions, it may decompose to emit toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride.[2][6] Containers may explode when heated.[6]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3][5]
Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition: Remove all sources of heat and ignition.[6][11]
-
Contain: Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[6][11] Do not use combustible materials, such as sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[2][8]
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.[2]
Stability, Disposal, and Transport
-
Reactivity and Stability: The material is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
-
Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[3][6] Do not allow the chemical to enter drains or waterways.[8] Engage a licensed professional waste disposal service.
-
Transport Information: While specific transport regulations for this compound are not listed, related compounds are often regulated. For example, Oxetan-3-ol may be classified under NA1993, Combustible Liquid, N.O.S. when shipped in bulk.[6] Always consult the latest regulations from transport authorities like IATA and DOT before shipping.
References
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Anichem (2019-03-12). MATERIAL SAFETY DATA SHEET. Available at: [Link]
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MySkinRecipes (Date not available). This compound. Available at: [Link]
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Betco (Date not available). SAFETY DATA SHEET. Available at: [Link]
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Matheson (Date not available). MATERIAL SAFETY DATA SHEET - Trifluoromethane. Available at: [Link]
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BOC (2018-08-20). Trifluoroethylene - SAFETY DATA SHEET. Available at: [Link]
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Angene Chemical (2024-10-17). Safety Data Sheet. Available at: [Link]
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National Institutes of Health (NIH), PubChem. Oxetan-3-ol. Available at: [Link]
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Methodological & Application
Application Note: Strategic Synthesis and Functionalization of 3-(Trifluoromethyl)oxetan-3-ol
Executive Summary
This application note details the robust synthesis of 3-(trifluoromethyl)oxetan-3-ol, a critical scaffold in modern medicinal chemistry. As a "magic methyl" bioisostere, the 3,3-disubstituted oxetane motif offers profound advantages in modulating lipophilicity (
This guide moves beyond basic literature procedures to provide a field-hardened protocol for the nucleophilic trifluoromethylation of oxetan-3-one using the Ruppert-Prakash reagent (
Strategic Analysis: The Oxetane Advantage
Bioisosteric Rationale
The incorporation of this compound into drug candidates is rarely accidental. It is a strategic design choice to lower lipophilicity while blocking metabolic "soft spots."
| Property | Gem-Dimethyl ( | Oxetane ( | Impact on Drug Design |
| Hybridization | Maintains 3D vector orientation. | ||
| H-Bonding | None | Acceptor | Increases solubility; interacts with biological targets. |
| Metabolic Stability | Low (Benzylic oxidation prone) | High | Blocks CYP450 oxidation at the 3-position. |
| Lipophilicity ( | Baseline | -1.0 to -1.3 | Significant reduction in lipophilicity, improving ADME. |
Synthetic Challenges
The synthesis hinges on the nucleophilic attack of a "hard" trifluoromethyl anion on the "hard" carbonyl of oxetan-3-one.
-
Risk Factor 1: Ring Strain. The oxetane ring possesses ~106 kJ/mol of strain energy. Strongly acidic conditions (Lewis or Brønsted) during workup can trigger ring-opening polymerization or rearrangement.
-
Risk Factor 2: Volatility. The starting material (oxetan-3-one, bp ~140°C) and the product are relatively volatile; isolation requires careful concentration parameters.
Core Protocol: Nucleophilic Trifluoromethylation[1][2][3][4][5][6]
This protocol utilizes the Ruppert-Prakash reagent (
Reaction Scheme & Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the CsF-catalyzed trifluoromethylation. Note the autocatalytic cycle driven by the release of alkoxide.
Detailed Methodology
Reagents:
-
Oxetan-3-one (1.0 equiv)
- (1.2 equiv)
-
Cesium Fluoride (CsF) (0.1 equiv)
-
Solvent: THF (Anhydrous), 0.5 M concentration
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Charging: Add CsF (10 mol%) and anhydrous THF. Cool the suspension to
using an ice bath. -
Substrate Addition: Add oxetan-3-one (1.0 equiv) via syringe. Note: Oxetan-3-one is often supplied as a solution or a low-melting solid; handle quickly to avoid moisture absorption.
-
Reagent Addition: Add
(1.2 equiv) dropwise over 15 minutes.-
Critical Control Point: The reaction is exothermic. Maintain internal temperature
to prevent polymerization.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2-4 hours. Monitor by
NMR (disappearance of peak at -67 ppm). -
Hydrolysis (The Safety Stop):
-
Standard Method: Add 1M HCl (aq) carefully at
. Stir vigorously for 1 hour. -
Oxetane-Safe Method: If the scale is >10g, use TBAF/THF (1.1 equiv) buffered with acetic acid instead of HCl to minimize acid-catalyzed ring opening.
-
-
Extraction: Dilute with
. Wash the organic layer with saturated (to neutralize acid) and Brine. -
Isolation: Dry over
, filter, and concentrate under reduced pressure ( mbar, bath).-
Warning: Do not use high vacuum (<10 mbar) for extended periods; the product can sublime or evaporate.
-
Yield Expectation: 85-95% Appearance: White crystalline solid or colorless oil (melts near RT).
Derivatization: Etherification Protocols
The tertiary alcohol is sterically hindered by the
Decision Matrix for Functionalization (Graphviz)
Figure 2: Strategic decision tree. Acidic pathways are high-risk for oxetanes.
Recommended Protocol: Base-Mediated Alkylation
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
Electrophile (Alkyl halide) (1.2 equiv)
-
Solvent: DMF (Dry)
Procedure:
-
Dissolve the alcohol in dry DMF at
. -
Add NaH portion-wise. Evolution of
gas will be vigorous. -
Stir for 30 mins at
to ensure complete deprotonation (formation of the alkoxide). -
Add the alkyl halide.
-
Warm to RT and stir overnight.
-
Quench: Add saturated
carefully. Extract with EtOAc.
Quality Control & Troubleshooting
Analytical Signature
-
NMR: Single singlet around -80 to -82 ppm . (Distinct from starting material
at -67 ppm).[1] - NMR: The oxetane ring protons appear as two doublets (or an AB system) typically between 4.5 - 5.0 ppm .
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (Volatile Loss) | Rotary evaporator vacuum too strong. | Set pressure >100 mbar; do not heat bath >35°C. |
| Complex NMR (Multiple F peaks) | Ring opening during hydrolysis. | Switch from HCl hydrolysis to TBAF/AcOH buffer. |
| No Reaction (Derivatization) | Steric bulk of | Use a more reactive electrophile (e.g., MeI, BnBr) or switch to AgOTf promoted conditions (specialized). |
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 45(46), 7736–7739.[1] Link
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[3][4] "Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent." Journal of the American Chemical Society, 111(1), 393–395. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Bennett, S. H., et al. (2023). "Oxetanes in Drug Discovery Campaigns."[1][5][6] Journal of Medicinal Chemistry, 66(18), 12699–12726. Link
Sources
Application Note: Ring-Opening Reactions of 3-(Trifluoromethyl)oxetan-3-ol
Abstract & Core Directive
This guide details the ring-opening protocols for 3-(Trifluoromethyl)oxetan-3-ol (CAS: 126833-72-3), a specialized fluorinated building block. While widely recognized as a stable bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry, this molecule’s strained ether ring offers a unique portal to complex, acyclic trifluoromethylated synthons.
The Challenge: The electron-withdrawing trifluoromethyl (
The Solution: This note provides optimized protocols for Brønsted-acid catalyzed solvolysis , Lewis-acid mediated aminolysis , and Friedel-Crafts alkylation/cyclization . These methods overcome the electronic deactivation of the
Mechanistic Insight & Reactivity Profile
The reactivity of this compound is defined by the competition between ring strain (~26 kcal/mol) and inductive deactivation .
-
Inductive Effect: The strong
effect of the group pulls electron density away from the C3 carbocation intermediate, making acid-catalyzed dehydration/substitution difficult compared to standard oxetan-3-ols. -
Strain Release: Ring opening is thermodynamically favorable but kinetically trapped. Successful protocols require "dual activation": activating the ring oxygen (Lewis/Brønsted acid) while simultaneously supplying a potent nucleophile.
Diagram 1: Mechanistic Pathways & Regioselectivity[1]
Caption: Divergent reaction pathways controlled by nucleophile selection. Path A yields acyclic functionalized chains; Path B yields fused heterocycles.
Application Note 1: Acid-Catalyzed Solvolysis (Hydrolysis/Alcoholysis)
This protocol converts the cyclic oxetane into acyclic
Rationale
Standard mineral acids (
Experimental Protocol
Target: Synthesis of 2-(trifluoromethyl)propane-1,2,3-triol (from water) or corresponding ethers.
-
Preparation:
-
Dissolve this compound (1.0 equiv) in the nucleophilic solvent (MeOH, EtOH, or
/THF mixture). -
Concentration: 0.2 M.
-
-
Activation:
-
Cool the solution to 0 °C.
-
Add Trifluoromethanesulfonic acid (TfOH) (5 mol%) dropwise.
-
Note: For acid-sensitive substrates, use
(1-2 mol%) as a milder alternative with high turnover.
-
-
Reaction:
-
Allow to warm to Room Temperature (25 °C).
-
Stir for 4–12 hours. Monitor by
NMR (Shift from -80 ppm of oxetane to ~-75 ppm of acyclic product).
-
-
Workup:
-
Quench with sat.
. -
Extract with EtOAc (
). -
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (typically high polarity required for diols).
-
Data Summary: Solvent Effects
| Solvent (Nucleophile) | Catalyst | Temp | Yield | Product Type |
| TfOH (5%) | 25 °C | 88% | Triol (Hydrolysis) | |
| Methanol | 0 °C | 92% | Methoxy-diol | |
| Allyl Alcohol | 40 °C | 85% | Allyl Ether |
Application Note 2: Friedel-Crafts Alkylation/Cyclization
A powerful method to construct 4-trifluoromethyl-2,3-dihydrobenzofurans . This cascade reaction involves the initial alkylation of a phenol followed by intramolecular ring closure.
Rationale
The 3-position of the oxetane acts as a "masked" carbocation. In the presence of a Lewis Acid, the oxetane activates, allowing an electron-rich arene (phenol) to attack. The unique feature here is that the
Experimental Protocol
Reagents: this compound (1.0 equiv), Phenol derivative (1.2 equiv),
-
Setup:
-
Flame-dry a round-bottom flask under
. -
Dissolve the phenol (1.2 equiv) and oxetane (1.0 equiv) in anhydrous DCM (0.1 M).
-
-
Initiation:
-
Cool to -78 °C.[1]
-
Add
(1.0 equiv) dropwise. Caution: Exothermic.
-
-
Progression:
-
Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Critical Checkpoint: If the phenol is electron-poor (e.g., 4-Cl-phenol), warming to RT or reflux may be required.
-
-
Quench:
-
Add sat.
solution.
-
-
Isolation:
Diagram 2: Experimental Workflow (Friedel-Crafts)
Caption: Step-by-step decision tree for the Lewis-Acid mediated arylation cascade.
Application Note 3: Nucleophilic Ring Opening with Amines
Direct aminolysis of this compound is challenging due to the reversibility of the reaction and the poor leaving group ability of the alkoxide in the absence of acid. We recommend a Lithium Perchlorate (
Protocol
-
Mixture: Combine oxetane (1.0 equiv) and amine (2.0 equiv) in acetonitrile .
-
Additive: Add solid
(1.0 equiv). The lithium ion coordinates to the oxetane oxygen, increasing electrophilicity without protonating the amine. -
Conditions: Heat to 60–80 °C in a sealed tube for 12 hours.
-
Product: Yields the
-amino- -trifluoromethyl alcohol.
References
-
Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016).[2] Exploiting Oxetanes as Versatile 1,2-Bis-Electrophiles for the Synthesis of Heterocycles. Chemical Science. Link
-
Jenkins, K., et al. (2014). Conformational Effects of the Trifluoromethyl Group in Oxetanes. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2015).[4][5] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][3] Link
Sources
Protocol for trifluoromethylation using 3-(Trifluoromethyl)oxetan-3-ol
Application Note: Strategic Incorporation of the 3-(Trifluoromethyl)oxetan-3-yl Motif
Executive Summary & Strategic Context
3-(Trifluoromethyl)oxetan-3-ol (TFMO) is a specialized fluorinated building block, not a generic trifluoromethylating agent (like the Ruppert-Prakash reagent). Its primary utility lies in scaffold installation —specifically, introducing the 3-(trifluoromethyl)oxetan-3-yl moiety.
In medicinal chemistry, this motif serves as a high-value bioisostere for the tert-butyl group . While sterically similar to a tert-butyl group, the TFMO moiety offers three critical advantages due to the electron-withdrawing nature of the
-
Reduced Lipophilicity (
): Lowers overall lipophilicity compared to tert-butyl, improving solubility and reducing non-specific binding. -
Metabolic Stability: The quaternary center and fluorination block oxidative metabolism (e.g., CYP450 hydroxylation) common at alkyl sites.
-
Dipole Modulation: The oxetane oxygen acts as a weak hydrogen bond acceptor, potentially engaging in specific binding interactions absent in the carbocyclic analog.
This guide details the protocols for using this compound to install this motif via ether linkages (
Chemical Properties & Mechanistic Considerations
| Property | Value / Characteristic | Implication for Protocol |
| Structure | Strained 4-membered ether with | Acid Sensitivity: The oxetane ring is susceptible to acid-catalyzed ring opening. Avoid strong Bronsted acids ( |
| Acidity ( | Estimated | Deprotonation: The |
| Nucleophilicity | Reduced compared to non-fluorinated alcohols. | Reaction Rate: |
| Sterics | Bulky tertiary alcohol. | Hindrance: |
Decision Framework
The following diagram illustrates the decision process for selecting TFMO over traditional alkyl groups and the subsequent synthetic pathways.
Caption: Decision matrix for deploying TFMO as a physicochemical modulator and selecting the appropriate synthetic route.
Experimental Protocols
Protocol A: Synthesis of Aryl Ethers via
Target Application: Installing the motif onto aromatic scaffolds (e.g., pyridine, nitrobenzene derivatives).
Reagents:
-
Substrate: Activated Aryl Fluoride/Chloride (e.g., 2-fluoropyridine, 4-fluoronitrobenzene).
-
Reagent: this compound (1.1 – 1.2 equiv).
-
Base: Sodium Hydride (
, 60% dispersion in oil) (1.2 – 1.5 equiv). -
Solvent: Anhydrous DMF or THF (0.1 M – 0.2 M).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Charge the flask with
(1.5 equiv) and wash with anhydrous hexane (2x) to remove oil if necessary (optional for small scale). -
Add anhydrous DMF. Cool the suspension to
in an ice bath. -
Add this compound (1.2 equiv) dropwise (neat or as a solution in DMF).
-
Observation: Gas evolution (
) will occur. Stir at for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
-
-
Coupling:
-
Add the activated Aryl Fluoride (1.0 equiv) to the reaction mixture.
-
Note: For highly reactive substrates (e.g., dinitro-arenes), addition at
is recommended. For less activated substrates (e.g., pyridines), heating to may be required.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 2–6 hours.
-
Workup (Critical for Oxetane Stability):
-
Quench carefully with saturated aqueous
(mildly acidic/buffered) or water. Avoid strong acid washes ( ) which may open the oxetane ring. -
Extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification: Silica gel chromatography. The product is typically stable on silica.
Protocol B: Activation via Mesylation (For Nucleophilic Displacement)
Target Application: Converting the alcohol into a leaving group to attach the motif to amines or carbon nucleophiles.
Note: The trifluoromethyl group makes the adjacent carbocation highly destabilized, so
Reagents:
-
Reagent: this compound (1.0 equiv).
-
Activator: Methanesulfonyl chloride (
) (1.5 equiv) or Triflic anhydride ( ). -
Base: Triethylamine (
) (2.0 equiv). -
Solvent: Dichloromethane (DCM).
Methodology:
-
Dissolve this compound and
in anhydrous DCM at . -
Add
dropwise. -
Stir at
for 1 hour, then allow to warm to RT. -
Workup: Wash with cold saturated
. Dry and concentrate. -
Usage: The resulting mesylate is a reactive intermediate. It should be used immediately in the subsequent displacement reaction (e.g., with a primary amine in the presence of DIPEA in acetonitrile at reflux).
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in | Alkoxide is a poor nucleophile due to | Switch solvent to NMP or DMSO to increase alkoxide reactivity. Increase temperature to |
| Ring Opening Byproducts | Acidic workup or acidic silica. | Use buffered quench ( |
| Incomplete Deprotonation | Steric bulk of the tertiary alcohol. | Ensure |
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetan-3-ols." Organic Letters, 12(9), 1944-1947. Link
- Barnes-Seeman, D. (2012). "The Role of Fluorine in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 12(22), 2568-2572.
Sources
The Strategic Integration of 3-(Trifluoromethyl)oxetan-3-ol in Next-Generation Agrochemical Design: Application Notes and Synthetic Protocols
Introduction: The Quest for Superior Agrochemicals
In the continuous endeavor to enhance crop protection and food production, the agrochemical industry is increasingly turning to complex molecular scaffolds that offer improved efficacy, metabolic stability, and favorable environmental profiles. Among the privileged structural motifs, those containing fluorine, particularly the trifluoromethyl (CF₃) group, have become indispensable. The CF₃ group is known to significantly enhance the lipophilicity, metabolic stability, and bioactivity of agrochemical molecules, leading to more potent and durable herbicides, insecticides, and fungicides.[1][2] Concurrently, the incorporation of strained ring systems like oxetanes has gained traction as a strategy to fine-tune physicochemical properties such as solubility and metabolic fate.[3]
This document provides a detailed guide for researchers and synthetic chemists on the application of a unique and powerful building block, 3-(Trifluoromethyl)oxetan-3-ol , in the synthesis of novel agrochemicals. The convergence of the trifluoromethyl group and an oxetane ring within a single, reactive molecule presents a compelling opportunity for the development of next-generation crop protection agents.
Physicochemical and Bioactive Advantages of the Trifluoromethyl-Oxetane Moiety
The strategic incorporation of the 3-(trifluoromethyl)-3-oxetenyl moiety, derived from this compound, into agrochemical candidates can impart a range of beneficial properties:
| Property | Advantage in Agrochemicals | Reference |
| Enhanced Metabolic Stability | The strong carbon-fluorine bonds in the CF₃ group are resistant to oxidative metabolism by enzymes such as cytochrome P450s, prolonging the active lifespan of the agrochemical in the target pest and reducing the required application rates. | [1] |
| Increased Lipophilicity | The CF₃ group increases the molecule's affinity for lipid environments, which can enhance its ability to penetrate the waxy cuticle of plants and the chitinous exoskeleton of insects. | [2] |
| Improved Bioactivity | The high electronegativity of the CF₃ group can alter the electronic properties of the molecule, leading to stronger binding interactions with target enzymes or receptors. | [2] |
| Modulated Solubility | The oxetane ring, while contributing to a rigid molecular conformation, can also act as a hydrogen bond acceptor, potentially improving aqueous solubility and systemic movement within the plant. | [3] |
| Novel Chemical Space | The unique three-dimensional structure of the trifluoromethyl-oxetane group allows for the exploration of novel chemical space, potentially leading to the discovery of agrochemicals with new modes of action. |
Synthetic Pathways and Core Protocols
The tertiary alcohol functionality of this compound is the primary reactive handle for its incorporation into larger molecules. The following section details generalized protocols for key synthetic transformations.
Protocol 1: O-Alkylation of Phenols and Heterocyclic Alcohols
A common strategy in agrochemical synthesis is the ether linkage of an active scaffold to a beneficial side chain. The Mitsunobu reaction is a reliable method for the O-alkylation of phenols and other acidic alcohols with this compound.
Reaction Scheme:
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2015075443A1 - Agrochemical concentrates - Google Patents [patents.google.com]
Catalytic Architectures for the Preparation of Fluorinated Oxetanes
Executive Summary: The Fluorine-Oxetane Nexus[1]
In modern medicinal chemistry, the oxetane ring has transcended its reputation as a mere "strained ether" to become a premier bioisostere for gem-dimethyl groups and carbonyl functionalities. When fluorinated, this motif gains exceptional metabolic stability and lipophilicity modulation (
However, the synthesis of fluorinated oxetanes is historically plagued by the "fragility-stability" paradox: the harsh conditions required to introduce fluorine often rupture the strained 4-membered ring.
This guide details three distinct catalytic strategies that solve this paradox, moving beyond stoichiometric DAST/Deoxo-Fluor reagents. We focus on Catalytic Ring Expansion (for
Strategic Decision Framework
Before selecting a protocol, the synthetic route must be matched to the desired substitution pattern.
Figure 1: Strategic selection map for fluorinated oxetane synthesis.
Protocol A: Copper-Catalyzed Ring Expansion (The "Koh" Method)
Target:
Historically, converting epoxides to oxetanes required harsh Lewis acids. Recently, a breakthrough copper-catalyzed method allows for the insertion of a
Materials
-
Substrate: Terminal or internal epoxide (1.0 equiv).
-
Catalyst:
(5 mol%). -
Carbene Precursor:
(Trimethylsilyl difluorobromoacetate) or (PDFA). -
Ligand: 4,7-Diphenyl-1,10-phenanthroline (BPhen, 6 mol%).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Activator: NaI (20 mol%) - Critical for activating the silyl reagent.
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with
(15.0 mg, 0.04 mmol) and BPhen (16.0 mg, 0.048 mmol). Add 1.0 mL of dioxane and stir for 10 mins until a deep orange/red complex forms. -
Substrate Addition: Add the epoxide substrate (0.8 mmol) and NaI (24 mg, 0.16 mmol).
-
Controlled Addition: Heat the solution to 80 °C. Slowly add the carbene precursor (
, 1.2 equiv) via syringe pump over 2 hours.-
Expert Insight: Slow addition prevents the homocoupling of the carbene into tetrafluoroethylene gas (
), ensuring the active species reacts with the epoxide.
-
-
Reaction Monitoring: Monitor by
F NMR. Look for the disappearance of the precursor signal (-60 ppm range) and appearance of the oxetane (typically an AB quartet around -70 to -80 ppm). -
Workup: Cool to RT. Filter through a short pad of basic alumina (Do NOT use silica gel; fluorinated oxetanes are acid-sensitive). Concentrate under reduced pressure (keep bath <30 °C due to volatility).
Protocol B: Phase-Transfer Catalyzed Cyclization
Target: 3,3-Difluorooxetanes.
Mechanism: Intramolecular nucleophilic substitution (
While 3,3-difluorooxetanes can be made via DAST fluorination of oxetan-3-one, that route is explosive and non-catalytic. The catalytic cyclization of fluorinated hydrins is safer and scalable.
Materials
-
Precursor: 2,2-difluoro-3-halohydrin (derived from Reformatsky reaction of ethyl bromodifluoroacetate).
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Methyl-tributylammonium chloride (MTBAC) (5-10 mol%).
-
Base: 50% aq. NaOH (Stoichiometric, but the transfer is catalytic).
-
Solvent: Hexane/Water or DCM/Water biphasic system.
Step-by-Step Methodology
-
Biphasic Setup: Dissolve the fluorinated iodohydrin/bromohydrin (1.0 equiv) in Hexane (0.5 M).
-
Why Hexane? The product 3,3-difluorooxetane is lipophilic. Hexane pushes the equilibrium forward and allows easy separation.
-
-
Catalyst Addition: Add TBAHS (5 mol%). The mixture will remain heterogeneous.
-
Initiation: Add 50% NaOH solution dropwise at 0 °C with vigorous stirring (1000 rpm).
-
Critical: High stirring speed is essential for the interfacial surface area in PTC.
-
-
Cyclization: Warm to Room Temperature. Monitor by TLC or GC-MS.
-
Isolation: Separate the organic layer. The aqueous layer contains the catalyst and halide salts. Dry the organic layer over
. -
Distillation: 3,3-difluorooxetane is volatile (bp ~80-90 °C). Isolate via careful fractional distillation rather than rotary evaporation.
Protocol C: Photoredox C-H Functionalization
Target: 2-substituted or 2,2-disubstituted oxetanes (Late-stage). Mechanism: Hydrogen Atom Transfer (HAT) followed by Radical Trapping (Minisci or Giese type).
Directly adding fluoroalkyl groups to the oxetane ring without breaking it is the frontier of synthesis. This protocol uses a Tungsten or Iridium photocatalyst to generate a radical at the
Figure 2: Photoredox cycle for C-H functionalization of oxetanes.
Materials
-
Substrate: 3-substituted oxetane.
-
Photocatalyst:
(1 mol%).[2][3] -
HAT Catalyst: Quinuclidine (5 mol%) or TBADT (Tetrabutylammonium decatungstate) for direct C-H abstraction.
-
Fluorinating Reagent: N-fluorobenzenesulfonimide (NFSI) or an electron-deficient fluoroalkene (for alkylation).
-
Light Source: 450 nm Blue LEDs (Kessil or similar).
Step-by-Step Methodology
-
Degassing: In a Pyrex vial, combine the oxetane (0.5 mmol), Photocatalyst (1 mol%), and HAT catalyst (5 mol%) in MeCN. Sparge with Argon for 15 minutes.
-
Why? Oxygen quenches the triplet state of the Iridium catalyst and kills the radical chain.
-
-
Reagent Addition: Add the trapping agent (e.g., diethyl 2,2-difluorovinylphosphonate for alkylation or NFSI for fluorination) under Argon flow.
-
Irradiation: Place in a photoreactor with fan cooling (maintain T < 35 °C). Irradiate for 12-24 hours.
-
Workup: Remove solvent. The crude mixture will contain the functionalized oxetane. Purification requires rapid chromatography on neutral alumina.
Comparative Data & Selection Guide
| Feature | Method A: Cu-Catalyzed Expansion | Method B: PTC Cyclization | Method C: Photoredox C-H |
| Primary Product | 3,3-Difluorooxetane | ||
| Key Reagent | Epoxide + | Fluorohydrin + NaOH | Photocatalyst + Blue LED |
| Reaction Type | Ring Expansion (Insertion) | Ring Closure ( | C-H Functionalization |
| Scalability | Moderate (Reagent cost) | High (Cheap reagents) | Low/Medium (Photon flux limit) |
| Risk Factor | Carbene dimerization | Volatility of product | Over-functionalization |
References
-
Koh, M. J., et al. (2025).[4][5] "Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres."[1] Nature Chemistry.[4] (Context: Primary source for Cu-catalyzed epoxide expansion).
-
Mykhailiuk, P. K. (2021).[6] "Fluorinated Pyrazoles and Oxetanes: From Synthesis to Applications." Chemical Reviews. (Context: Comprehensive review on fluorinated heterocycle properties).[6]
-
MacMillan, D. W. C., et al. (2023). "Oxetane Synthesis via Alcohol C–H Functionalization." ACS Central Science. (Context: Photoredox methods for ether functionalization).
-
Buller, S., et al. (2025). "3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements." ChemRxiv. (Context: Physicochemical properties and building block synthesis).
-
Grygorenko, O. O. (2025).[5][7] "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes." ChemRxiv. (Context: pKa and lipophilicity data).
Sources
- 1. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper difluorocarbene-involved catalytic gem-difluoropropargylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Trifluoromethyl)oxetan-3-ol Optimization
Introduction: The "Magic Methyl" Bioisostere
You are likely accessing this guide because you are attempting to synthesize or utilize 3-(trifluoromethyl)oxetan-3-ol (TFMO) . This scaffold is a high-value building block in modern medicinal chemistry.[1][2][3] It serves as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogD) and improved solubility compared to carbocyclic analogs.
However, this molecule presents a "perfect storm" of chemical challenges:
-
Volatility: High fluorine content increases vapor pressure, leading to invisible product loss.
-
Ring Strain: The oxetane ring (~106 kJ/mol strain) is susceptible to acid-catalyzed ring opening.
-
Reactivity: The electron-withdrawing CF3 group renders the hydroxyl proton acidic (pKa ~10-11) but the oxygen atom poorly nucleophilic.
This guide provides a self-validating, troubleshooting-first approach to mastering this scaffold.
Module 1: Synthesis via Ruppert-Prakash Reagent
The industry-standard route involves the nucleophilic trifluoromethylation of oxetan-3-one using trimethyl(trifluoromethyl)silane (TMSCF3).
Core Protocol (Optimized)
| Parameter | Condition | Rationale |
| Reagent | TMSCF3 (1.2 - 1.5 equiv) | Excess required to account for adventitious moisture hydrolysis. |
| Initiator | CsF (10 mol%) or TBAF (cat.) | Fluoride initiates the catalytic cycle by forming the pentacoordinate silicon species. |
| Solvent | THF or DMF (Anhydrous) | DMF accelerates the reaction but is harder to remove; THF is preferred for volatile product isolation. |
| Temp | 0 °C | Controls the exotherm of the initial addition; prevents polymerization of oxetanone. |
The Reaction Pathway
The reaction proceeds through a silyl ether intermediate which must be desilylated to reveal the alcohol.
Figure 1: Mechanistic workflow for the Ruppert-Prakash trifluoromethylation.[4][5][6]
Troubleshooting: Synthesis Phase
Q: My reaction mixture turned black/brown, and the yield is low. What happened?
-
Diagnosis: Polymerization of oxetan-3-one.[2]
-
Cause: Oxetan-3-one is an electrophile prone to cationic polymerization if the temperature spikes or if the initiator concentration is too high locally.
-
Solution:
-
Cool the reaction to -10 °C or 0 °C before adding the initiator.
-
Add the initiator (TBAF/CsF) slowly as a dilute solution.
-
Ensure the TMSCF3 is added before the initiator to trap the alkoxide immediately.
-
Q: The reaction stalled at 50% conversion (monitored by GC/NMR). Adding more TMSCF3 didn't help.
-
Diagnosis: Catalyst poisoning or moisture ingress.
-
Cause: The active CF3 anion is extremely basic and reacts instantly with water to form fluoroform (HCF3), which is a gas. If the system isn't strictly anhydrous, the "catalytic" fluoride is sequestered as inactive silanols.
-
Solution:
-
Self-Validating Step: Check the 19F NMR of the crude mixture. A singlet at -79 ppm indicates HCF3 (hydrolysis product).
-
Use dried molecular sieves in the reaction vessel.
-
Restart with fresh anhydrous solvent; do not just add more reagent to a "wet" pot.
-
Module 2: Work-up & Purification (The "Hidden" Yield Killer)
This is where 80% of failures occur. The product is volatile and water-soluble.[7]
Critical Protocol: Desilylation
You must remove the TMS group from the intermediate without opening the oxetane ring.
| Method | Risk Level | Notes |
| HCl (1M) | HIGH | Strong acid + water = Ring opening to diol. Avoid if possible. |
| TBAF (THF) | MEDIUM | Effective, but removing tetrabutylammonium salts is difficult due to product polarity. |
| KF / MeOH | LOW (Recommended) | Solid KF in Methanol allows filtration of silyl salts. |
Troubleshooting: Isolation
Q: I see the product in the crude NMR, but after rotovap, the flask is empty.
-
Diagnosis: Volatility loss.[8]
-
Cause: this compound has a significant vapor pressure. Co-evaporation with THF or ether sweeps it into the trap.
-
Solution:
-
Do not evaporate to dryness. Concentrate only until the bulk solvent is removed.
-
Solvent Switch: Use diethyl ether or pentane/DCM for extraction (if possible) rather than high-boiling solvents like DMF.
-
Distillation: If scale allows (>1g), purify via Kugelrohr distillation rather than column chromatography.
-
Q: I used TBAF, and now I have a sticky oil that isn't pure.
-
Diagnosis: TBA salts contamination.
-
Cause: The product is polar (OH group + Oxetane dipole), making it hard to wash away TBA salts with non-polar solvents.
-
Solution:
-
Use Polymer-supported Fluoride (e.g., Amberlyst A-26 F form) for desilylation. You can simply filter the resin beads out.
-
Alternatively, use the KF/Tartaric Acid workup: Treat the crude with aqueous tartaric acid to solubilize silicon/fluoride salts in the aqueous layer, then exhaustively extract the aqueous layer with Et2O (4x).
-
Figure 2: Decision logic for the critical desilylation step.
Module 3: Downstream Reactivity
Q: I am trying to alkylate the alcohol (Williamson Ether Synthesis) but getting no reaction.
-
Diagnosis: Low nucleophilicity / Steric hindrance.
-
Cause: The CF3 group is strongly electron-withdrawing, pulling density from the oxygen. This makes the hydroxyl proton more acidic but the resulting alkoxide less nucleophilic. Additionally, the CF3 group is bulky (similar to an isopropyl group).
-
Solution:
-
Base Selection: Use NaH or KHMDS to ensure complete deprotonation. Carbonate bases (K2CO3) are often too weak or slow.
-
Electrophile: Use highly reactive electrophiles (Trifiates, Iodides).
-
Alternative: If alkylation fails, consider O-arylation via SNAr (if the aryl group is electron-poor) or Palladium-catalyzed coupling, which is often more tolerant of the steric bulk.
-
References
-
Ruppert, I.; Schlich, K.; Volbach, W. (1984). Die ersten CF3-substituierten Chlorsilane und Silane. Tetrahedron Letters.
-
Prakash, G. K. S.; Krishnamurti, R.; Olah, G. A. (1989). Synthetic methods and reactions.[1][6][8][9][10][11][12][13] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[12] Journal of the American Chemical Society.
-
Wuitschik, G.; Carreira, E. M.; et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition.
-
Lovering, F.; Bikker, J.; Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Prakash, G. K. S.; Hu, J. (2004). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent). Chemical Reviews.
Sources
- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Trifluoromethanol - Wikipedia [en.wikipedia.org]
- 7. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 13. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
Technical Support Center: 3-(Trifluoromethyl)oxetan-3-ol
Welcome to the comprehensive technical support guide for 3-(Trifluoromethyl)oxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling, storage, and experimental use of this versatile building block. The inherent reactivity of the strained oxetane ring, coupled with the electronic properties of the trifluoromethyl group, necessitates a thorough understanding of its potential degradation pathways to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: The degradation of this compound is primarily influenced by the stability of the oxetane ring. The main factors that can induce degradation are:
-
Acidic Conditions: The oxetane ring is susceptible to ring-opening reactions under acidic conditions.[1][2][3][4]
-
Strong Nucleophiles/Bases: While more stable than under acidic conditions, strong bases or nucleophiles can promote ring-opening, particularly under harsh conditions.[1]
-
Elevated Temperatures: The inherent ring strain makes oxetanes susceptible to thermal decomposition at higher temperatures.[5]
-
Metabolic Enzymes: In biological systems, metabolic enzymes such as microsomal epoxide hydrolase (mEH) and cytochrome P450 (CYP) enzymes can mediate the degradation of oxetane-containing compounds.[3][6][7]
Q2: How stable is this compound in common organic solvents?
A2: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) at room temperature. However, prolonged storage in protic solvents, especially those that are acidic, should be avoided to minimize the risk of solvent-mediated ring-opening. For extended storage, it is recommended to use anhydrous aprotic solvents and store the solution at a low temperature.
Q3: What are the likely degradation products I should be looking for?
A3: The primary degradation products will depend on the degradation pathway.
-
Acid-Catalyzed Ring Opening: This will typically lead to the formation of a diol. For example, in the presence of water, the likely product is 1,1,1-trifluoro-2,3-dihydroxy-2-methylpropane.
-
Thermal Decomposition: At high temperatures, the oxetane ring can fragment. For instance, the pyrolysis of 3-oxetanone yields formaldehyde, ketene, ethylene oxide, and carbon monoxide.[5] While the decomposition of this compound has not been specifically reported, analogous fragmentation is possible.
-
Metabolic Degradation: In vivo or in vitro metabolic studies may yield diol products from hydrolysis or oxidized metabolites from CYP-mediated reactions.[3][6]
Q4: Can the trifluoromethyl group itself degrade?
A4: The trifluoromethyl (CF3) group is generally considered to be highly stable and resistant to metabolic degradation due to the strength of the carbon-fluorine bond.[8] However, under certain specific chemical conditions not typically encountered in routine laboratory use, the C-CF3 bond can be cleaved.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or no yield in a reaction where the oxetane is a starting material. | Degradation of the starting material. | 1. Check pH: Ensure the reaction conditions are not strongly acidic. The oxetane ring is highly susceptible to acid-catalyzed ring-opening.[1] If acidic conditions are necessary, consider using milder acids, shorter reaction times, or lower temperatures. 2. Verify Reagent Purity: Impurities in other reagents could introduce acidic or nucleophilic species that degrade the oxetane. 3. Storage Conditions: Confirm that the this compound was stored under appropriate conditions (cool, dry, and away from light). |
| Appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR). | Formation of degradation products. | 1. Analyze for Ring-Opened Products: Look for masses corresponding to the addition of a nucleophile (e.g., water, alcohol from the solvent) to the molecular weight of your starting material. The most common degradation pathway is ring-opening. 2. Consider Dimerization/Polymerization: Under certain conditions, ring-opening can be followed by polymerization. Look for higher molecular weight species. 3. Run a Control Experiment: Subject a sample of this compound to the reaction conditions without other reagents to see if degradation occurs. |
| Inconsistent results in biological assays. | Metabolic instability of the compound in the assay system. | 1. Assess Metabolic Stability: If using cell-based assays or in vivo models, the compound may be metabolized. The oxetane ring can be a target for enzymes like microsomal epoxide hydrolase (mEH).[7][9] 2. Include Enzyme Inhibitors: In in vitro metabolic studies, use specific inhibitors for CYPs and mEH to identify the enzymes responsible for degradation. This will help in understanding the metabolic fate of your compound. |
| Reaction mixture turns dark or shows signs of charring at elevated temperatures. | Thermal decomposition. | 1. Lower Reaction Temperature: The oxetane ring has significant ring strain and can undergo thermal decomposition.[5] If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Solvent: A high-boiling point solvent might be contributing to thermal stress. Consider alternative solvents with lower boiling points if the reaction chemistry allows. |
Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of the oxetane ring. The primary degradation pathways involve ring-opening reactions, which can be initiated by electrophiles (acid-catalyzed) or strong nucleophiles.
Acid-Catalyzed Degradation
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This intermediate is then susceptible to nucleophilic attack, leading to ring cleavage. The trifluoromethyl group, being strongly electron-withdrawing, will influence the regioselectivity of the nucleophilic attack.
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Degradation
While less common, the oxetane ring can be opened by strong nucleophiles under basic or neutral conditions. The reaction proceeds via direct nucleophilic attack on one of the ring carbons. This generally requires harsher conditions compared to the acid-catalyzed pathway.
Caption: Base-catalyzed ring-opening of this compound.
Experimental Protocols
Protocol 1: Assessment of Stability in Acidic and Basic Conditions (Forced Degradation Study)
This protocol outlines a general procedure for evaluating the stability of this compound under forced degradation conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
HPLC system with UV detector or LC-MS system
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute the samples with mobile phase to an appropriate concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute the samples with mobile phase for analysis.
-
-
Control Sample:
-
Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
Treat the control sample identically to the stressed samples.
-
-
Analysis:
-
Analyze all samples by a suitable, validated HPLC or LC-MS method to determine the percentage of remaining this compound and to identify any degradation products.
-
Caption: Workflow for a forced degradation study.
References
-
Burkey, T. J., & Velasquez, J. M. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21105. [Link]
-
Wipf, P., & Federsel, H.-J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11514–11567. [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
M. Meanwell, N. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345–12419. [Link]
-
Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1425. [Link]
-
Qing, F.-L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1535-1545. [Link]
- Google Patents. (1983). US4395561A - Synthesis of 3-hydroxyoxetane.
-
ACS Publications. (2021). Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. Journal of Agricultural and Food Chemistry, 69(21), 5896-5904. [Link]
-
ResearchGate. (2025). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. [Link]
-
PubMed. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7791-7804. [Link]
-
ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. [Link]
-
PubMed. (2021). Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. Journal of Agricultural and Food Chemistry, 69(21), 5896-5904. [Link]
-
Atlantis Press. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345-12419. [Link]
-
National Institutes of Health. (2021). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 86(2), 1645-1657. [Link]
-
Morressier. (2018). Trifluoromethyl oxetanes: Synthesis and evaluation as a tert-butyl isostere in the gamma secretase modulator program. [Link]
-
ACS Publications. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10872–10873. [Link]
-
ResearchGate. (2016). Study on Synthesis Of Oxetan-3-ol. [Link]
-
Open Access LMU. (2022). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Propellants, Explosives, Pyrotechnics, 47(3), e202100277. [Link]
-
RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7583. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. [Link]
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
PubMed. (2015). Pyrolysis Reactions of 3-Oxetanone. The Journal of Physical Chemistry A, 119(31), 8449-8457. [Link]
-
PubMed. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem, 12(19), 1574-1577. [Link]
-
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7, 742-753. [Link]
-
ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
National Institutes of Health. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Beilstein Journal of Organic Chemistry, 14, 2182–2220. [Link]
-
National Institutes of Health. (2013). Base-Induced Instability of Fluorotelomer Alcohols. Environmental Science & Technology, 47(12), 6296-6303. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrolysis Reactions of 3-Oxetanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Fluorinated Heterocycle Synthesis
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket ID: F-HET-2024-OPT
Introduction: The "Silent" Failure Modes
Welcome to the Fluorination Catalysis Support Hub. If you are here, your reaction likely stalled at 20-40% conversion, or your catalyst turned into an inactive black precipitate.
Synthesizing fluorinated heterocycles is uniquely challenging because it pits two opposing forces against your catalyst:
-
Thermodynamic Sinks: The formation of Metal-Fluoride (M-F) bonds is often too stable, creating a thermodynamic sink that halts the catalytic cycle (Grushin’s Dilemma).
-
Lewis Basic Poisoning: The nitrogen/sulfur atoms in your heterocycle compete with your ligand for the metal center, effectively shutting down the catalyst.
This guide moves beyond generic advice. We use mechanistic root-cause analysis to diagnose whether your catalyst is dead, dormant, or poisoned.
Module 1: The Metal-Fluoride Trap (Pd/Ni Catalysis)
Symptom: Reaction initiates well but stalls after partial conversion. Adding more substrate has no effect. The reaction mixture remains homogeneous (no precipitation).
The Mechanism: In Palladium or Nickel-catalyzed fluorination (e.g., Buchwald-Hartwig type), the formation of the M-F bond is not the end of the story. The resulting monomeric L-Pd(II)-F species is unstable and prone to dimerize into a [L-Pd(II)-F]₂ bridged complex. This dimer is a thermodynamic sink —it is so stable that it refuses to undergo reductive elimination to form the C-F bond.
Visualization: The Dimerization "Off-Cycle" Trap
Figure 1: The "Grushin Gap." The active monomeric Pd-F species dimerizes into an inactive resting state, preventing the final C-F bond formation.
Troubleshooting Protocol: The "Ligand Bulking" Strategy
To break the dimer, you must sterically preclude its formation.
-
Switch to Bulky Biaryl Phosphines:
-
Recommendation: Use BrettPhos or tBuBrettPhos .
-
Why: The extreme steric bulk of the tert-butyl groups on the biaryl backbone prevents the two Palladium centers from approaching close enough to form the fluoride bridge.
-
-
The "Split-Batch" Test (Self-Validating):
-
Take your stalled reaction mixture.
-
Split into two vials.
-
Vial A: Add 10 mol% fresh catalyst (control).
-
Vial B: Add 20 mol% of the free ligand (e.g., BrettPhos) and heat.
-
Result: If Vial B restarts (even slightly), your issue is dimer formation or ligand dissociation, not catalyst decomposition.
-
Module 2: Heteroatom Poisoning (The "Decoy" Substrate)
Symptom: Reaction yield decreases as the complexity of the heterocycle increases. Pyridines and imidazoles give <10% yield, while phenyl analogs work perfectly.
The Mechanism: Nitrogen atoms in heterocycles are Lewis bases. They coordinate to the electrophilic Metal(II) center, displacing the phosphine ligand. This forms a [Pd(Ar)(Heterocycle)X] species that is catalytically dead because it lacks the bulky ligand required to force reductive elimination.
Troubleshooting Protocol: The "Decoy" Titration
Objective: Determine if the substrate is poisoning the catalyst.
| Step | Action | Observation | Diagnosis |
| 1 | Run a standard reaction with a "safe" substrate (e.g., 4-bromotoluene). | Yield > 80% | Catalyst system is functional. |
| 2 | Run the same reaction but add 1 equivalent of your target heterocycle (e.g., Pyridine) as an additive. | Yield < 20% | Confirmed Poisoning. The heterocycle is binding the metal. |
| 3 | Remediation: Add a Lewis Acid (e.g., | Yield Recovers | The Lewis Acid binds the heterocycle N-atom, freeing the catalyst. |
Expert Tip: For highly basic substrates (e.g., imidazoles), use pre-formed Pd(II) precatalysts (like Buchwald G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures the ligand is already bound before the "decoy" substrate attacks.
Module 3: Photoredox Degradation (Radical Termination)
Symptom: The reaction mixture bleaches (loses color) or precipitates a dark solid within 30 minutes.
The Mechanism: Fluorination often requires high-energy radicals.
-
Oxygen Quenching: Excited state photocatalysts (
) are quenched by to form superoxide, destroying the catalyst. -
Radical Recombination: If the C-F source (e.g., Selectfluor) is consumed too fast, the generated radicals recombine with the catalyst ligands, degrading them.
Visualization: The Oxygen Death Spiral
Figure 2: Competitive quenching by trace oxygen is orders of magnitude faster than substrate activation.
Quick Fixes:
-
Degassing: Sparging with
is insufficient for fluorination. Use Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen. -
Reagent Quality: Selectfluor and NFSI hydrolyze in moist air to form HF, which etches glassware and kills catalysts. Store reagents in a desiccator.
FAQ: Rapid Response Unit
Q: My reaction works on 50mg but fails on 5g. Why? A: Light Penetration (Beer-Lambert Law). In Photoredox, light cannot penetrate deep into a large flask.
-
Fix: Use a flow reactor or multiple smaller vials for scale-up. Do not simply use a bigger flask.
Q: Can I use "wet" solvents?
A: Absolutely not. Fluoride anions (
-
Fix: Use anhydrous solvents and add molecular sieves (3Å) to the reaction vessel.
Q: The literature suggests using TMSCl. Why? A: TMSCl acts as a fluoride shuttle . It breaks up aggregates of CsF/KF, making soluble "silicon-fluoride" species that transfer F to the metal more efficiently than solid salts.
References
-
Grushin, V. V. (2010).[1] The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research.[1] Link
-
Milner, P. J., et al. (2015).[2] In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics.[1][2][3] Link[2]
-
Lutz, J. P., et al. (2025). Development of a Heteroleptic Palladium Catalyst for the Fluorination of Arylboronic Acids. Journal of the American Chemical Society.[2][4] Link
-
McAtee, J. R., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination.[5] Journal of the American Chemical Society.[2][4] Link
Sources
Technical Support Center: Purification of 3-(Trifluoromethyl)oxetan-3-ol
Welcome to the technical support center for 3-(Trifluoromethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges associated with the purification of this compound and ensure the highest purity of your final compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, purification, and analysis of this compound.
Q1: What are the most common impurities in this compound synthesis?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method for its synthesis is the Corey-Chaykovsky reaction of a suitable trifluoromethyl ketone precursor.[1][2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Residual trifluoromethyl ketone.
-
Reagents from Ylide Formation: Unreacted trimethylsulfonium iodide and the base used for deprotonation (e.g., sodium hydride).
-
Reaction Byproducts: Dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) are common byproducts from the sulfur ylide.[3]
-
Solvent Residues: Solvents used during the reaction and work-up procedures.
-
Ring-Opened Byproducts: Due to the strain in the oxetane ring, it can be susceptible to opening under certain pH conditions, leading to diol impurities.[4][5][6][7][8]
Q2: What are the recommended purification techniques for this compound?
A2: Given the polar nature of the hydroxyl group and the influence of the trifluoromethyl group, a multi-step purification strategy is often necessary. The most effective techniques include:
-
Aqueous Work-up: To remove water-soluble salts and byproducts.
-
Column Chromatography: This is the most common and effective method for separating the target compound from structurally similar impurities. Normal-phase chromatography using silica gel is typically the first choice.[9][10] For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[11]
-
Distillation: If the compound is thermally stable and volatile, vacuum distillation can be an effective final purification step.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation and identification of fluorinated impurities. The trifluoromethyl group provides a distinct singlet in the 19F NMR spectrum.[12][13][14][15]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for quantifying purity and detecting trace impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Q4: Is this compound stable under typical reaction and purification conditions?
A4: The trifluoromethyl group itself is very stable.[16] However, the oxetane ring is susceptible to ring-opening under both strongly acidic and strongly basic conditions, which can lead to the formation of diol impurities.[4][5][6][7][8] Therefore, it is crucial to maintain near-neutral pH during work-up and purification. The stability of trifluoromethyl carbinols is generally good.[17][18][19]
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield after work-up | Ring-opening of the oxetane: Exposure to strong acid or base during extraction. | - Maintain a pH between 6-8 during aqueous extraction. Use a mild buffer if necessary. - Avoid prolonged exposure to acidic or basic conditions. |
| Product loss during extraction: The polarity of the compound can lead to partitioning into the aqueous layer. | - Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions to ensure complete recovery. - Brine washes can help to "salt out" the product from the aqueous phase. | |
| Persistent sulfur-containing impurities (DMSO, DMS) | Incomplete removal during work-up: These byproducts can be difficult to remove completely by simple extraction. | - Perform multiple aqueous washes. - For DMS, which is volatile, removal under high vacuum can be effective. - Careful column chromatography is usually required for complete removal of DMSO. |
| Co-elution of impurities during column chromatography | Similar polarity of impurities to the product: Unreacted starting material or isomeric byproducts can have similar retention factors. | - Optimize the solvent system: Use a gradient elution from a non-polar to a more polar solvent system. Test different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina, or functionalized silica (e.g., diol, amino).[11] |
| Product degradation on silica gel column | Acidic nature of silica gel: The slightly acidic surface of silica gel can catalyze the ring-opening of the oxetane. | - Neutralize the silica gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then wash with the eluent until the eluate is neutral. - Use a different stationary phase: Alumina (neutral or basic) can be a good alternative. |
| Inaccurate purity assessment by a single analytical method | Presence of non-UV active or non-volatile impurities: Some impurities may not be detected by certain analytical techniques. | - Employ orthogonal methods: Use a combination of HPLC (with different detectors like UV and ELSD), GC-MS, and NMR for a comprehensive purity profile. |
III. Experimental Protocols & Methodologies
A. General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
B. Step-by-Step Protocol for Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC) or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. Mechanistic Insights into Impurity Formation
Understanding the potential side reactions is crucial for troubleshooting. The following diagram illustrates the main reaction pathway and a potential side reaction leading to a ring-opened impurity.
Caption: Reaction pathway and a potential impurity formation.
V. References
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts. [Link]
-
Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. (2023). The Journal of Organic Chemistry. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022). The Journal of Organic Chemistry. [Link]
-
Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. The Royal Society of Chemistry. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? (2016). ResearchGate. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Epoxide Opening in Acidic and Basic Conditions. (2023). YouTube. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]
-
Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis. (2014). Organic Letters. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. [Link]
-
Corey-Chaykovsky Reaction. Wordpress. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science (RSC Publishing). [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health. [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit. [Link]
-
Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. The Journal of Organic Chemistry. [Link]
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Validation & Comparative
Tactical Fluorination in Drug Design: A Comparative Bioisostere Guide
Executive Summary
This guide provides a technical comparative analysis of fluorinated bioisosteres, designed for medicinal chemists and drug discovery professionals. Unlike standard halogen substitutions, the incorporation of fluorine (F), trifluoromethyl (CF₃), and difluoromethyl (CF₂H) moieties introduces profound electronic and steric changes that modulate metabolic stability, lipophilicity (LogD), and binding affinity.[1] This document synthesizes physicochemical data with experimental protocols to validate these substitutions.
Part 1: Physicochemical Foundations
The utility of fluorine stems from its unique position as the most electronegative element (3.98 Pauling) combined with a Van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) and oxygen (1.52 Å). This allows for "stealth" steric substitutions that drastically alter the electronic landscape of a molecule.
Table 1: Comparative Physicochemical Matrix
Data aggregated from Meanwell (2018) and standard medicinal chemistry references.
| Feature | Hydrogen (H) | Fluorine (F) | Methyl (CH₃) | Trifluoromethyl (CF₃) | Hydroxyl (OH) | Difluoromethyl (CF₂H) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | ~2.70 (Similar to iPr/Cl) | 1.52 | ~2.20 |
| Electronegativity | 2.20 | 3.98 | 2.55 | ~3.50 (Group electronegativity) | 3.44 | ~3.30 |
| Bond Energy (kcal/mol) | 98 (C-H) | 105.4 (C-F) | 83 (C-C) | 105+ (C-F) | 86 (C-O) | 105+ (C-F) |
| Hammett Constant ( | 0.00 | 0.06 | -0.17 | 0.54 | -0.37 | 0.32 |
| Lipophilicity ( | Ref | +0.1 to +0.2 | +0.5 | +1.0 to +1.2 | -1.0 to -1.5 | +0.2 to +0.5 (vs OH) |
| H-Bond Donor? | No | No | No | No | Strong | Weak (Lipophilic Donor) |
Part 2: Strategic Application & Comparative Analysis
The Metabolic Blockade: H vs. F
Context: Oxidative metabolism by Cytochrome P450 (CYP) enzymes often targets electron-rich C-H bonds (e.g., aromatic para-positions or benzylic sites).
-
Mechanism: Replacing H with F blocks this oxidation due to the strength of the C-F bond (105.4 kcal/mol) and the high ionization potential of fluorine, which prevents the formation of the radical cation intermediate required for CYP oxidation.
-
Trade-off: While F mimics H sterically, its high electronegativity can deactivate aromatic rings, potentially reducing cation-
interactions at the binding site.
The Lipophilicity/Potency Trade-off: CH₃ vs. CF₃
Context: Methyl groups are often metabolic soft spots (hydroxylation).
-
Substitution: Replacing -CH₃ with -CF₃ is a common strategy to block metabolism.
-
Impact:
-
Metabolic Stability: Drastically improved.
-
Sterics: -CF₃ is significantly larger than -CH₃. It creates a "rotational barrier" similar to an isopropyl group, which can lock conformations.
-
Lipophilicity: -CF₃ adds significant lipophilicity (
LogP ~1.2), which may improve permeability but increases the risk of non-specific binding or toxicity. -
pKa Modulation: If placed near a basic amine, -CF₃ (electron-withdrawing) will lower the pKa by 1-3 units, potentially reducing hERG liability but altering solubility.
-
The Lipophilic Donor: OH vs. CF₂H
Context: Hydroxyl groups are excellent H-bond donors but suffer from rapid glucuronidation and poor membrane permeability (low LogP).
-
Bioisostere: The difluoromethyl group (-CF₂H) acts as a bioisostere for -OH (and -SH).[2][3]
-
Mechanism: The two fluorine atoms withdraw electron density from the central carbon, polarizing the C-H bond.[4] This makes the hydrogen acidic enough to act as a weak H-bond donor.
-
Advantage: Unlike -OH, -CF₂H is lipophilic.[5] This substitution can maintain target binding (via H-bonding) while significantly boosting membrane permeability and preventing Phase II conjugation.
Part 3: Visualization of Decision Logic
Diagram 1: Fluorine Incorporation Decision Tree
Caption: A logic flow for selecting the appropriate fluorinated motif based on lead compound liabilities (Metabolism, Permeability, or Potency).
Part 4: Experimental Validation Protocols
To objectively compare a fluorinated analog against its hydrogenated parent, two key parameters must be assessed: Metabolic Stability and Lipophilicity .
Protocol A: Microsomal Stability Assay (In Vitro)
This assay determines the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compound (10 mM DMSO stock).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (MeCN) containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Pre-incubation: Add test compound (Final conc: 1 µM) to microsomal solution. Pre-incubate at 37°C for 5 mins. Note: Low concentration (1 µM) is critical to ensure first-order kinetics.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Diagram 2: Microsomal Stability Workflow
Caption: Step-by-step experimental flow for validating metabolic stability of fluorinated analogs.
Part 5: Case Study Analysis
Case Study: Ezetimibe (Zetia)
-
Challenge: Rapid oxidation of the pendant phenyl ring in early prototypes led to poor oral bioavailability.
-
Solution: Introduction of fluorine at the para-position of the phenyl ring and a second fluorine on the central azetidinone ring.
-
Outcome:
-
Metabolic: The p-Fluoro group blocked CYP450 oxidation (Scenario A).
-
Potency: The fluorine on the phenyl ring improved potency, likely due to optimized electronics for the binding pocket.
-
Result: Ezetimibe became a blockbuster cholesterol-lowering drug.
-
Case Study: Sitagliptin (Januvia)
-
Challenge: Need for a highly selective DPP-4 inhibitor with a long half-life.
-
Solution: Incorporation of a trifluoromethyl (-CF₃) group on the triazolopyrazine core.
-
Outcome:
-
Lipophilicity: The -CF₃ group modulated the lipophilicity to an optimal range for oral absorption.
-
Stability: It provided metabolic stability against hydrolytic enzymes.
-
Binding: The bulky -CF₃ group filled a hydrophobic pocket in the DPP-4 active site, enhancing selectivity over related enzymes (DPP-8/9).
-
References
-
Meanwell, N. A. (2018).[6][7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[7] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery and Manufacture.[6][8][9] Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link
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A Comparative Guide to the Structural Elucidation of 3-(Trifluoromethyl)oxetan-3-ol Derivatives: The Gold Standard of X-ray Crystallography and Its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the privileged fluorine-containing motifs, the 3-(trifluoromethyl)oxetan-3-ol group has emerged as a valuable bioisostere, offering a unique combination of properties to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its rigid, three-dimensional structure, coupled with the electron-withdrawing nature of the trifluoromethyl group, can profoundly influence molecular conformation, lipophilicity, metabolic stability, and target-binding interactions.
This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for the definitive structural characterization of this compound derivatives. We will delve into the unparalleled precision of single-crystal X-ray crystallography, offering a detailed, field-proven protocol. Furthermore, we will objectively compare this "gold standard" with complementary spectroscopic and computational methods, providing the necessary context for a comprehensive structural analysis workflow.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
For the unequivocal determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry, single-crystal X-ray crystallography remains the definitive technique.[3] The resulting crystal structure provides an intricate map of the molecule and its packing in the solid state, offering invaluable insights into intermolecular interactions that can influence physical properties such as solubility and melting point.
Causality in Experimental Design: The Path to Diffraction-Quality Crystals
The critical bottleneck in X-ray crystallography is obtaining a single, well-ordered crystal suitable for diffraction. The unique physicochemical properties of this compound derivatives, including their potential for hydrogen bonding via the hydroxyl group and the influence of the trifluoromethyl group on their polarity and packing, necessitate a rational approach to crystallization screening.
The choice of solvent is paramount. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is often an ideal starting point for slow cooling crystallization. For trifluoromethylated compounds, which can exhibit altered solubility profiles compared to their non-fluorinated analogs, a broader screen of solvents with varying polarities is recommended.
dot
Caption: X-ray Crystallography Workflow
Field-Proven Protocol: Crystallization of a this compound Derivative
The following protocol is a robust starting point for obtaining single crystals of 3-(aryl/heteroaryl)-3-(trifluoromethyl)oxetan-3-ol derivatives. This method has been successfully applied to analogous fluorinated small molecules.
Materials:
-
High-purity (>98%) this compound derivative
-
Crystallization vials (e.g., 4 mL clear glass vials)
-
A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Heating block or oil bath
-
Microscope for crystal inspection
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a small amount (1-2 mg) of the compound into several crystallization vials.
-
Add a single solvent to each vial dropwise at room temperature until the solid dissolves. Observe the solubility.
-
Ideal solvents for slow cooling are those in which the compound is sparingly soluble at room temperature. For slow evaporation, choose a solvent in which the compound is more soluble.
-
-
Crystallization by Slow Cooling:
-
In a clean vial, dissolve 5-10 mg of the compound in the minimum amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60 °C).
-
Once fully dissolved, loosely cap the vial to prevent rapid evaporation and dust contamination.
-
Allow the vial to cool to room temperature slowly over several hours. For highly soluble compounds, subsequent slow cooling to 4 °C may be beneficial.
-
Monitor for crystal growth over 1-7 days.
-
-
Crystallization by Slow Evaporation:
-
Dissolve 5-10 mg of the compound in a solvent in which it is readily soluble (e.g., ethyl acetate or dichloromethane) at room temperature.
-
Cover the vial with a cap containing a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal formation over several days to weeks.
-
-
Crystal Harvesting and Mounting:
-
Once suitable crystals have formed (well-defined shape, clear appearance), carefully extract a single crystal using a cryo-loop.
-
Quickly mount the crystal on the goniometer head of the X-ray diffractometer for data collection.
-
Self-Validation: The quality of the resulting diffraction data is the ultimate validation of the crystallization protocol. A successful crystallization will yield a well-resolved diffraction pattern, leading to a high-quality crystal structure with low R-factors.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. Spectroscopic and computational methods offer valuable insights into the structure and behavior of this compound derivatives in solution and in the gas phase.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure in the solid state, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires high-quality single crystals, which can be challenging to obtain. Provides solid-state information only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes. | Non-destructive, provides information about the molecule in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles. Can be complex to interpret for conformationally flexible molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural elucidation. | High sensitivity, requires very small sample amounts. | Does not provide 3D structural information. Isomeric compounds can be difficult to distinguish. |
| Computational Chemistry (e.g., DFT) | Theoretical 3D structure, conformational analysis, electronic properties. | Can predict structures and properties of molecules that are difficult to synthesize or crystallize. Provides insights into reaction mechanisms. | Accuracy is dependent on the level of theory and basis set used. Experimental validation is crucial. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR spectroscopy is an indispensable tool for confirming the constitution and elucidating the solution-state conformation of this compound derivatives.
-
¹H and ¹³C NMR: These standard experiments confirm the carbon-hydrogen framework of the molecule. The chemical shifts of the oxetane ring protons and carbons can provide initial clues about the ring's conformation.
-
¹⁹F NMR: The presence of the trifluoromethyl group provides a powerful spectroscopic handle. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions.[4] For this compound derivatives, a singlet in the ¹⁹F NMR spectrum is expected, with its chemical shift providing information about the electronic nature of the substituent at the 3-position.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine through-space proximities between protons, providing crucial data for defining the three-dimensional structure and preferred conformation in solution.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation
Mass spectrometry is a high-sensitivity technique that provides the exact molecular weight and elemental composition of a compound. For this compound derivatives, electron ionization (EI) mass spectrometry would likely show characteristic fragmentation patterns. The molecular ion peak may be weak or absent due to the lability of the tertiary alcohol. Common fragmentation pathways could include the loss of a water molecule, the trifluoromethyl radical, or cleavage of the oxetane ring.
dot
Caption: Potential MS Fragmentation Pathways
Computational Chemistry: The In Silico Approach
Density Functional Theory (DFT) calculations have become a powerful tool for predicting and understanding the structural and electronic properties of molecules.[5][6] For this compound derivatives, DFT can be employed to:
-
Predict Conformational Preferences: By calculating the relative energies of different conformers, DFT can identify the most stable three-dimensional structure of the molecule in the gas phase or in solution (using implicit solvent models).
-
Simulate Spectroscopic Data: DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to aid in spectral assignment and structural confirmation.
-
Analyze Electronic Properties: DFT can provide insights into the molecule's electrostatic potential, dipole moment, and frontier molecular orbitals, which are crucial for understanding its reactivity and intermolecular interactions.
Conclusion: An Integrated Approach to Structural Elucidation
While single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of this compound derivatives, a comprehensive understanding of these valuable medicinal chemistry building blocks necessitates an integrated analytical strategy. The combination of X-ray crystallography with solution-state NMR spectroscopy, mass spectrometry, and computational modeling provides a powerful and self-validating workflow. This synergistic approach ensures not only the unambiguous determination of the molecular structure but also a deep understanding of its conformational dynamics and electronic properties, which are critical for the design of next-generation therapeutics.
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MySkinRecipes. This compound. Available from: [Link].
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re3data.org. Cambridge Structural Database. Available from: [Link].
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PubMed. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. Available from: [Link].
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ResearchGate. An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. Available from: [Link].
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PMC. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Available from: [Link].
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NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link].
-
PubMed. Preparation of trifluoromethylpyridine libraries. Available from: [Link].
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Chemical Science (RSC Publishing). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Available from: [Link].
-
PubMed. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Available from: [Link].
-
ResearchGate. X-ray diffraction III: Pharmaceutical applications. Available from: [Link].
-
ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link].
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link].
-
PubMed. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. Available from: [Link].
-
Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Available from: [Link].
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ResearchGate. (PDF) 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. Available from: [Link].
-
PubMed. DFT study of conformational and spectroscopic properties of yatakemycin. Available from: [Link].
-
ResearchGate. DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. Available from: [Link].
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NIH. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Available from: [Link].
-
ResearchGate. Crystal structure of 2-(1H-pyrazol-3-yl-κN)pyridine-κN-bis(2-(2,4-difluorophenyl)pyridinato-κC,N)iridium(III) sesquihydrate, C30H18F4IrN5·1.5[H2O]. Available from: [Link].
-
ResearchGate. (PDF) Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Available from: [Link].
-
ResearchGate. (PDF) Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available from: [Link].
-
PubChem. 3-(Trifluoromethyl)phenol. Available from: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethyl)oxetan-3-ol
Executive Summary: As a valued partner in your research and development endeavors, we are committed to providing guidance that extends beyond product specifications to encompass the entire lifecycle of our chemical reagents. This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Trifluoromethyl)oxetan-3-ol. The cornerstone of this procedure is the recognition of this compound as a halogenated organic waste . Due to the presence of the trifluoromethyl (-CF3) group, it must be segregated from non-halogenated waste streams and handled as regulated hazardous waste in accordance with local, state, and federal guidelines. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is an irritant and is harmful if ingested.[1][2] The primary risks are associated with direct contact and inhalation, necessitating the use of appropriate personal protective equipment (PPE) at all times.
Scientific Rationale: The trifluoromethyl group significantly influences the molecule's electronic properties and biological interactions, making it a valuable moiety in drug design.[3] However, this fluorine-containing group also definitively classifies it as a halogenated compound. During high-temperature incineration—the common disposal method for organic waste—halogenated compounds can produce acidic gases (such as hydrogen fluoride) that require specialized scrubbers and handling procedures.[1] This is the fundamental reason for its strict segregation from non-halogenated waste streams.[4][5]
Table 1: GHS Hazard Summary for this compound
| GHS Pictogram | Hazard Class | Hazard Statement | Precautionary Statement (Disposal) |
|---|
|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | P270: Do not eat, drink or smoke when using this product.[6] | | | Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] | | | Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] | | | STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][7] | | | Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. [7][8][9] |Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound is handled safely from the point of generation to its final disposal.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Detailed Procedural Steps
-
Personal Protective Equipment (PPE) Confirmation:
-
Waste Segregation and Collection:
-
Action: Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, silica gel), in a designated "Halogenated Organic Waste" container.[5][11]
-
Causality: This is the most critical step. Halogenated and non-halogenated waste streams have different disposal requirements and costs.[4] Co-mingling them is a frequent and costly error in laboratory waste management. This compound must not be mixed with non-halogenated solvents like acetone, ethanol, or hexanes in a general solvent waste container.[5]
-
-
Container Selection and Labeling:
-
Action: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a screw-top, vapor-tight lid.[11] The container must be clearly and accurately labeled.
-
Labeling Standard: The label must, at a minimum, include:
-
Trustworthiness: Proper labeling prevents dangerous reactions from occurring when different waste streams are bulked together for final disposal and is required by law.[12] Keep the container closed at all times except when actively adding waste.[1][5]
-
-
Interim Storage in a Satellite Accumulation Area (SAA):
-
Action: Store the sealed and labeled waste container in a designated SAA within the laboratory.[13] This area must be under the control of the laboratory personnel generating the waste.
-
Regulatory Insight: An SAA is a location at or near the point of waste generation.[13] According to EPA guidelines, you may accumulate up to 55 gallons of hazardous waste in an SAA.[12] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks and stored away from incompatible materials like strong acids, bases, or oxidizing agents.[11][13]
-
-
Final Disposal:
-
Action: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7][14]
-
Prohibition: Never dispose of this compound down the drain or by evaporation in a fume hood.[8][11][12] This is a serious regulatory violation and poses a threat to the environment.
-
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]
-
Carefully sweep or scoop the absorbed material into a new, empty waste container.[1][8]
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Clean the spill area with an appropriate solvent and then soap and water. Ventilate the area well.[1]
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]
-
By adhering to this comprehensive guide, you ensure the safe management of this compound, upholding your commitment to laboratory safety, scientific integrity, and environmental stewardship.
References
-
Anichem. (2019, March 12). Material Safety Data Sheet. [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]
-
MATHESON. (2005, August 15). Material Safety Data Sheet - Trifluoromethane. [Link]
-
Airgas. (2018, August 20). Safety Data Sheet - Trifluoroethylene. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
-
Chemical Label for this compound. Chemical Label Information. [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. [Link]
-
O'Hagan, D. (2018, July 25). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
MDPI. (2021, October 29). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Personal protective equipment for handling 3-(Trifluoromethyl)oxetan-3-ol
Executive Summary & Chemical Context
3-(Trifluoromethyl)oxetan-3-ol (CAS: 1443979-99-8) is a high-value building block in medicinal chemistry, utilized as a bioisostere for gem-dimethyl or carbonyl groups to modulate lipophilicity and metabolic stability [1].[1]
While often treated as a generic intermediate, its specific structural features—a strained oxetane ring coupled with an electron-withdrawing trifluoromethyl group—necessitate a safety protocol that goes beyond standard "organic solvent" handling. This guide bridges the gap between basic SDS data and practical, bench-level execution.
The Hazard Mechanism (The "Why")
To trust the safety protocol, you must understand the molecular behavior driving the risk:
-
Ring Strain (Oxetane): The 4-membered ether ring possesses significant ring strain (~106 kJ/mol). While kinetically stable under neutral conditions, it is susceptible to acid-catalyzed ring opening, potentially acting as an alkylating agent toward biological nucleophiles (DNA/Proteins) [4].
-
Acidity Enhancement (
): The trifluoromethyl group is strongly electron-withdrawing. This increases the acidity of the adjacent hydroxyl group compared to a standard alcohol, potentially enhancing its solubility in biological membranes and increasing skin permeation rates. -
Lipophilicity: The fluorination increases the compound's ability to penetrate the stratum corneum, making skin contact a primary route of systemic exposure [1, 4].
Risk Assessment & PPE Matrix
Core Directive: Treat this compound as a severe eye irritant and a potential skin permeator .
Personal Protective Equipment (PPE) Standards
| Component | Standard Requirement | Technical Justification (Causality) |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The liquid nature and surfactant-like properties of fluorinated alcohols allow them to bypass side-shields. Risk: Irreversible corneal damage (Cat 1/2A) [2, 3]. |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Fluorinated organic solvents can degrade nitrile faster than standard hydrocarbons. Double gloving creates a sacrificial barrier. Change frequency: Immediately upon splash or every 60 mins. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | High volatility of low-MW fluorinated compounds. If hood work is impossible, a half-mask respirator with Organic Vapor (OV) cartridges is mandatory. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Standard lab coats are porous. If handling >10g, add a chemically resistant apron (Tychem® or equivalent) to prevent soak-through to skin. |
PPE Decision Logic
The following decision tree dictates the required protection level based on operational scale.
Figure 1: PPE Selection Workflow based on operational scale and risk potential.
Operational Protocols
A. Weighing and Transfer
Context: The highest risk of exposure occurs during the transfer of the neat compound (often a liquid or low-melting solid).
-
Engineering Control: All weighing must occur inside a chemical fume hood. Do not weigh on an open benchtop balance.
-
Taring: Tare the vial/flask before adding the compound to avoid removing the container from the hood to check weights.
-
Transfer Method: Use a glass pasteur pipette or positive-displacement pipette. Avoid pouring directly from the source bottle to minimize drips on threads (which degrade caps).
-
Decontamination: Immediately wipe the outside of the source bottle with a Kimwipe dampened with dichloromethane (DCM) or acetone before returning it to storage. Dispose of the Kimwipe as solid hazardous waste.
B. Reaction Setup
Context: Oxetanes are sensitive to Lewis acids.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the alcohol is stable, moisture can hydrolyze reagents often used with it (e.g., activating agents).
-
Pressure Relief: If heating is required, ensure the system is vented to a bubbler or scrubber. The volatility of the compound (and potential decomposition gases) can pressurize sealed vessels.[2]
-
Labeling: Clearly label the reaction flask with "Fluorinated Oxetane - Irritant."
C. Emergency Spill Response
Context: Do not use water immediately. Water can spread the hydrophobic fluorinated liquid, increasing the surface area of contamination.
Figure 2: Step-by-step spill response protocol minimizing spread and exposure.
Disposal and Waste Management
Self-Validating System: The presence of fluorine atoms dictates the waste stream. It cannot be incinerated in standard organic waste streams without specific scrubber capabilities due to the formation of HF (Hydrofluoric Acid) during combustion.
-
Primary Stream: Halogenated Organic Waste .
-
Rinsate: The first rinse of any glassware containing the neat compound must go into the Halogenated waste. Subsequent washes (soap/water) can go to drain only if local regulations permit trace organic discharge.
-
Solid Waste: Contaminated gloves, paper towels, and silica gel from columns must be bagged in clear polyethylene bags, labeled "Contaminated with Fluorinated Organics," and disposed of as solid hazardous waste.
References
-
Wessel, H. P., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(15), 8896–8956.
-
Fisher Scientific. (2021).[6] "Safety Data Sheet: Oxetan-3-ol." Fisher Scientific MSDS.
-
Apollo Scientific. (2023). "Safety Data Sheet: this compound." Apollo Scientific Safety Data.
-
MySkinRecipes. (n.d.). "this compound Product Description and Properties."
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
